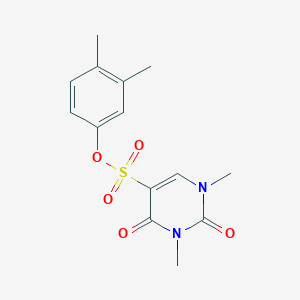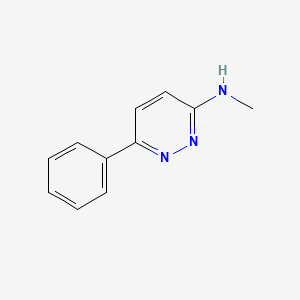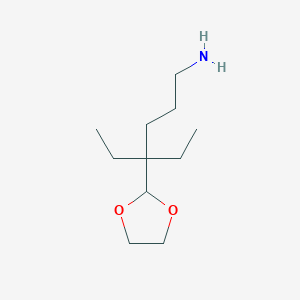![molecular formula C21H17F3N4O3 B2409268 2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide CAS No. 337928-98-0](/img/structure/B2409268.png)
2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of phenoxy and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-[3-(trifluoromethyl)phenoxy]nicotinic acid: This intermediate can be synthesized by reacting 3-(trifluoromethyl)phenol with nicotinic acid under specific conditions.
Conversion to Ethanimidoyl Intermediate: The 2-[3-(trifluoromethyl)phenoxy]nicotinic acid is then converted to the ethanimidoyl intermediate through a series of reactions involving reagents such as thionyl chloride and hydrazine.
Final Coupling Reaction: The final step involves coupling the ethanimidoyl intermediate with phenoxyhydrazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
化学反応の分析
Types of Reactions
2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The phenoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key pathways involved in cell proliferation and survival, which is particularly relevant in cancer research.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, 2-phenoxy-N’-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide stands out due to its unique combination of phenoxy and trifluoromethyl groups. These groups confer distinct chemical properties, such as increased stability and reactivity, which enhance its potential for various applications in research and industry.
特性
IUPAC Name |
N-[(Z)-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]amino]-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3/c22-21(23,24)14-6-4-9-16(12-14)30-13-18(25)27-28-19(29)17-10-5-11-26-20(17)31-15-7-2-1-3-8-15/h1-12H,13H2,(H2,25,27)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTGQYQVGKKIJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN=C(COC3=CC=CC(=C3)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N/N=C(/COC3=CC=CC(=C3)C(F)(F)F)\N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)


![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)




![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)
